N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-10-7-13-16(27-10)17(23)21(2)18(20-13)26-9-15(22)19-12-8-11(24-3)5-6-14(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDGMHONRZJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H19N3O4S2
- Molecular Weight : 405.49 g/mol
The structure includes a thieno[3,2-d]pyrimidine core combined with an acetamide moiety. This combination is significant for its potential interactions with biological targets.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes and receptors involved in various signaling pathways. The thieno[3,2-d]pyrimidine core is particularly noted for its potential to inhibit enzymes associated with cell growth and apoptosis. This suggests that this compound could be a candidate for further investigation in drug development targeting cancer and other proliferative diseases.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits inhibition of certain cancer cell lines. For instance:
- Cell Line : A549 (lung cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine core | Different substituent leading to varied biological activity |
| Compound B | Thieno[3,2-d]pyrimidine core | Variation in core structure affects binding properties |
This table illustrates how structural variations can impact biological activity and therapeutic potential.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound:
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways.
- Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and reduce costs for future studies.
- Clinical Trials : If in vitro and in vivo results are promising, advancing to clinical trials will be essential to assess safety and efficacy in humans.
Q & A
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
